

# A Guide to the Spectroscopic Characterization of 4-Chloro-2-ethylphenol

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## Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-Chloro-2-ethylphenol**, a substituted phenolic compound of interest in various fields of chemical research and development. While direct experimental spectra for this specific molecule are not readily available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally analogous compounds, to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers engaged in the synthesis, identification, and quality control of **4-Chloro-2-ethylphenol**.

## Molecular Structure and Spectroscopic Overview

**4-Chloro-2-ethylphenol** (C<sub>8</sub>H<sub>9</sub>ClO) possesses a molecular weight of 156.61 g/mol <sup>[1][2]</sup> Its structure, featuring a phenol ring with chloro and ethyl substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **4-Chloro-2-ethylphenol**, both <sup>1</sup>H and <sup>13</sup>C NMR are invaluable.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4-Chloro-2-ethylphenol** is anticipated to exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-directing group.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum of a solid sample like **4-Chloro-2-ethylphenol** would involve:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.
- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature using a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta$  0.00 ppm).
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction.

### Predicted $^1\text{H}$ NMR Data and Interpretation

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	~ 7.1	d	~ 2.5	1H
H-5	~ 7.0	dd	~ 8.5, 2.5	1H
H-3	~ 6.7	d	~ 8.5	1H
-OH	Variable (4.5-5.5)	s (broad)	-	1H
-CH <sub>2</sub> -	~ 2.6	q	~ 7.5	2H
-CH <sub>3</sub>	~ 1.2	t	~ 7.5	3H

These are predicted values based on known substituent effects and data from similar compounds.

#### Causality Behind Predictions:

- Aromatic Protons: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.
  - H-6: This proton is ortho to the electron-donating ethyl group and meta to the electron-withdrawing chloro group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
  - H-5: This proton is ortho to the chloro group and meta to the hydroxyl and ethyl groups. It will appear as a doublet of doublets due to coupling with H-6 and H-3.
  - H-3: This proton is ortho to the hydroxyl group and meta to the chloro group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-5.
- Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

- Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH<sub>2</sub>-) protons and a triplet for the methyl (-CH<sub>3</sub>) protons, a classic ethyl spin system.

Caption: Predicted <sup>1</sup>H NMR assignments for **4-Chloro-2-ethylphenol**.

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum of **4-Chloro-2-ethylphenol** is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to <sup>1</sup>H NMR.
- Instrumentation: A 75 MHz or higher field NMR spectrometer.
- Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required.

Predicted <sup>13</sup>C NMR Data and Interpretation

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)	~ 150
C-2 (C-CH <sub>2</sub> CH <sub>3</sub> )	~ 130
C-3	~ 116
C-4 (C-Cl)	~ 125
C-5	~ 128
C-6	~ 129
-CH <sub>2</sub> -	~ 23
-CH <sub>3</sub>	~ 14

These are predicted values based on known substituent effects and data from similar compounds.

Causality Behind Predictions:

- Aromatic Carbons:
  - C-1: The carbon attached to the hydroxyl group is significantly deshielded and will appear furthest downfield in the aromatic region.
  - C-4: The carbon bearing the chlorine atom will also be downfield, but typically less so than the carbon attached to oxygen.
  - The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
- Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum, with the methyl carbon being the most upfield signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used with the neat solid.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

Predicted IR Data and Interpretation

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (phenolic)	3600 - 3200	Strong, broad
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	2970 - 2850	Medium-Strong
C=C stretch (aromatic)	1600 - 1450	Medium-Strong (multiple bands)
C-O stretch (phenolic)	1260 - 1180	Strong
C-Cl stretch	800 - 600	Strong

These are predicted values based on characteristic group frequencies.

#### Data Interpretation:

- The broad, strong absorption in the 3600-3200 cm<sup>-1</sup> region is characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.
- The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of the benzene ring and the ethyl group.
- Multiple sharp peaks in the 1600-1450 cm<sup>-1</sup> region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
- A strong band in the 1260-1180 cm<sup>-1</sup> range is expected for the C-O stretching of the phenol.
- The C-Cl stretching vibration will appear in the fingerprint region.

## Mass Spectrometry (MS)

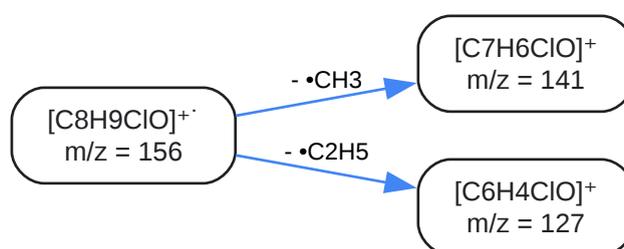
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

#### Predicted Mass Spectrum and Fragmentation

- **Molecular Ion ( $M^+$ ):** A prominent molecular ion peak is expected at  $m/z = 156$ , with a significant  $M+2$  peak at  $m/z = 158$  (approximately one-third the intensity of the  $M^+$  peak) due to the presence of the  $^{37}\text{Cl}$  isotope.[3]
- **Major Fragments:**
  - $m/z = 141$ : Loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the ethyl group, leading to the  $[M-15]^+$  ion.
  - $m/z = 127$ : Benzylic cleavage resulting in the loss of an ethyl radical ( $\bullet\text{CH}_2\text{CH}_3$ ), leading to the  $[M-29]^+$  ion.
  - $m/z = 99$ : Loss of both the ethyl group and carbon monoxide from the phenol ring.



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Caption: Predicted major fragmentation pathways for **4-Chloro-2-ethylphenol** in EI-MS.

## Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of **4-Chloro-2-ethylphenol**. This guide, based on established spectroscopic principles and comparative analysis, offers a robust predictive framework for researchers. The predicted data, including chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, serve as a reliable reference for the characterization of this compound. It is imperative for researchers to compare their experimentally obtained spectra with these predictions to confirm the identity and assess the purity of their samples.

## References

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## Sources

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- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 4-Chloro-2-ethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091805#spectroscopic-data-of-4-chloro-2-ethylphenol-nmr-ir-ms>]

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